Ethyl 6-methylheptanoate
Overview
Description
Ethyl 6-methylheptanoate is an organic compound with the molecular formula C10H20O2. It is an ester derived from 6-methylheptanoic acid and ethanol. Esters like this compound are known for their pleasant fragrances and are often used in the flavor and fragrance industry. This compound is characterized by its fruity odor and is commonly found in various natural sources.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-methylheptanoate can be synthesized through the esterification of 6-methylheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the equilibrium towards ester formation. The general reaction is as follows:
6-methylheptanoic acid+ethanolH2SO4ethyl 6-methylheptanoate+water
Industrial Production Methods: In an industrial setting, the esterification process can be carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. The use of azeotropic distillation or molecular sieves can enhance the efficiency of water removal. Additionally, the reaction can be catalyzed by acidic ion-exchange resins to facilitate the process.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 6-methylheptanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: It can participate in transesterification reactions with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: 6-methylheptanoic acid and ethanol.
Reduction: 6-methylheptanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 6-methylheptanoate has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for gas chromatography and mass spectrometry.
Biology: The compound is studied for its role in natural product biosynthesis and its interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug delivery systems.
Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to products.
Mechanism of Action
The mechanism of action of ethyl 6-methylheptanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. At the molecular level, the ester functional group interacts with specific receptors, triggering a signal transduction pathway that results in the sensation of smell. Additionally, its chemical structure allows it to participate in various biochemical pathways, influencing its behavior in biological systems.
Comparison with Similar Compounds
Ethyl acetate: Known for its sweet, fruity odor and used as a solvent.
Ethyl butyrate: Has a pineapple-like odor and is used in flavorings.
Ethyl hexanoate: Possesses a fruity odor and is used in perfumes and flavorings.
Ethyl 6-methylheptanoate is unique due to its specific carbon chain structure, which imparts a distinct fruity fragrance that is different from the other esters mentioned.
Properties
IUPAC Name |
ethyl 6-methylheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-12-10(11)8-6-5-7-9(2)3/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXQODVJBLUBKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457893 | |
Record name | Heptanoic acid, 6-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62337-58-0 | |
Record name | Heptanoic acid, 6-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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